molecular formula C21H19NO3 B14610873 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one CAS No. 57119-51-4

3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one

Cat. No.: B14610873
CAS No.: 57119-51-4
M. Wt: 333.4 g/mol
InChI Key: YZZKOCVHPSBQAY-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves cyclization reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . These methods provide good yields and are widely used in laboratory settings.

Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes. For example, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions . This method is advantageous due to its recyclability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties.

Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine reagents for cyclization, ruthenium catalysts for isomerization, and palladium nanoparticles for cross-coupling reactions . The conditions typically involve ambient temperatures and specific solvents like acetonitrile.

Major Products: The major products formed from these reactions are often benzofuran derivatives with different substituents, which can exhibit unique biological activities and chemical properties .

Scientific Research Applications

3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make them potential candidates for drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific structure and substituents of the compound.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one include other benzofuran derivatives such as 2-arylbenzofurans and 2-alkyl/benzyl benzofurans .

Uniqueness: What sets this compound apart is its unique combination of the benzofuran and benzopyran structures, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57119-51-4

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-7-(diethylamino)chromen-2-one

InChI

InChI=1S/C21H19NO3/c1-3-22(4-2)16-10-9-15-11-17(21(23)25-19(15)13-16)20-12-14-7-5-6-8-18(14)24-20/h5-13H,3-4H2,1-2H3

InChI Key

YZZKOCVHPSBQAY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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